molecular formula C12H14O4 B13532073 2-Ethyl-4,6-dimethoxybenzofuran-3(2h)-one

2-Ethyl-4,6-dimethoxybenzofuran-3(2h)-one

Cat. No.: B13532073
M. Wt: 222.24 g/mol
InChI Key: LUIRBFOSNFMWBN-UHFFFAOYSA-N
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Description

2-Ethyl-4,6-dimethoxybenzofuran-3(2h)-one is an organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4,6-dimethoxybenzofuran-3(2h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the use of 2-ethylphenol and dimethoxybenzaldehyde as starting materials, followed by cyclization using an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4,6-dimethoxybenzofuran-3(2h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrobenzofurans.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups like halogens or amines.

Scientific Research Applications

2-Ethyl-4,6-dimethoxybenzofuran-3(2h)-one may have several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-4,6-dimethoxybenzofuran-3(2h)-one would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other molecular targets, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Ethylbenzofuran: Lacks the methoxy groups, which may result in different chemical and biological properties.

    4,6-Dimethoxybenzofuran: Lacks the ethyl group, potentially affecting its reactivity and applications.

    Benzofuran: The parent compound, with a simpler structure and different properties.

Uniqueness

2-Ethyl-4,6-dimethoxybenzofuran-3(2h)-one is unique due to the presence of both ethyl and methoxy groups, which can influence its chemical reactivity and potential applications. These functional groups may enhance its solubility, stability, and interactions with biological targets.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

2-ethyl-4,6-dimethoxy-1-benzofuran-3-one

InChI

InChI=1S/C12H14O4/c1-4-8-12(13)11-9(15-3)5-7(14-2)6-10(11)16-8/h5-6,8H,4H2,1-3H3

InChI Key

LUIRBFOSNFMWBN-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)C2=C(O1)C=C(C=C2OC)OC

Origin of Product

United States

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